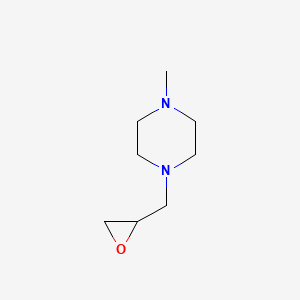

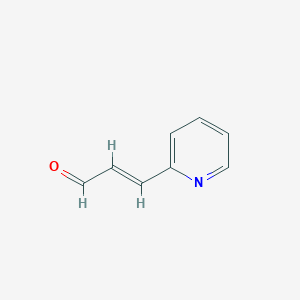

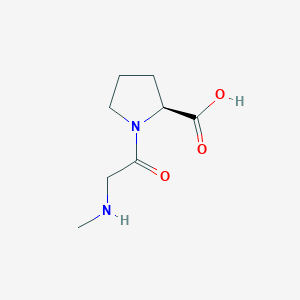

7-甲氧基-4-甲基-2,3-二氢-1H-茚-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the paper titled "The 1,2-Didehydronaphthalene to 1H-Indenylidenecarbene Rearrangement" discusses the formation of a 7-methyl-1H-indenylideneethenone intermediate and its subsequent reactions, including a flash vacuum pyrolytic reaction to yield acenaphthylen-4-ol . Another paper describes the stereospecific conversion of 6-methoxy-1-tetralone into a trans-3a,9b-dimethyl derivative of 7-methoxy-1,3,3a,4,5,9b-hexahydrobenz[e]inden-2-one, which is a potential intermediate for synthesizing triterpenes . These studies highlight the complexity and specificity required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed in some of the papers. For example, the crystal structure of 7-methoxy-1H-indazole shows the methoxy group lying in the plane of the indazole system . This information is crucial for understanding the reactivity and interaction of the compound with other molecules, such as in the case of its inhibition of nitric oxide synthase.

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse. The paper on the synthesis of structural analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one discusses the conversion of this compound into several bromo-compounds and further chemical transformations . These reactions are indicative of the reactivity of the methoxy and hydroxy groups in such compounds.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one, they do provide insights into the properties of structurally similar compounds. For instance, the presence of a methoxy group can influence the boiling point, solubility, and overall stability of the compound. The indenone core structure is likely to contribute to the compound's aromaticity and reactivity in electrophilic substitution reactions.

科学研究应用

抗肿瘤潜力

7-甲氧基-4-甲基-2,3-二氢-1H-茚-1-酮已被研究其具有潜在的抗肿瘤特性。特别是,一种与之密切相关的化合物,7-甲氧基-4-(2-甲基喹唑啉-4-基)-3,4-二氢喹喔啉-2(1H)-酮,对广谱人类肿瘤细胞系表现出显著的抗增殖活性。其作用机制涉及抑制肿瘤细胞增殖、诱导凋亡和破坏肿瘤血管系统,这些是癌症治疗中关键的过程。这种化合物及其合成类似物代表了一类新型的结合微管的肿瘤血管破坏剂,突显了类似结构如7-甲氧基-4-甲基-2,3-二氢-1H-茚-1-酮在癌症治疗中的潜力(Mu-Tian Cui et al., 2017)。

在酶重激活中的作用

研究还关注与7-甲氧基-4-甲基-2,3-二氢-1H-茚-1-酮结构相关的化合物,如HLö 7 二甲磺酸盐,因其在重激活被有毒化合物抑制的酶中的潜力。HLö 7 二甲磺酸盐已被确定为一种广谱重激活剂,可对抗高毒性有机磷化合物,展示了其在减轻化学毒性影响方面的实用性。这项研究强调了该化学家族中化合物在生化环境中的更广泛适用性,特别是在对抗有毒物质对关键酶的抑制作用方面(P. Eyer et al., 2005)。

神经保护作用

另一个感兴趣的领域是类似于7-甲氧基-4-甲基-2,3-二氢-1H-茚-1-酮的化合物的神经保护潜力。例如,7-硝基吲哚,一种选择性神经一氧化氮合酶抑制剂,已显示出在保护针对MPTP诱导的神经毒性方面具有潜力,MPTP是一种在灵长类动物中模拟帕金森病的化合物。7-硝基吲哚防止多巴胺耗竭和黑质中酪氨酸羟化酶阳性神经元的丧失,这表明类似结构的化合物在神经退行性疾病中也可能具有治疗价值(P. Hantraye等,1996)。

抗抑郁活性

对7-甲氧基-4-甲基-2,3-二氢-1H-茚-1-酮的化学家族进行进一步研究揭示了潜在的抗抑郁效果。对一种相关化合物,1-(7-甲氧基-2-甲基-1,2,3,4-四氢-异喹啉-4-基)-环己醇的研究在小鼠模型中展示了类似抗抑郁的效果。该研究强调了l-精氨酸-一氧化氮-环鸟苷酸单磷酸途径在介导这些效果中的作用,为包括7-甲氧基-4-甲基-2,3-二氢-1H-茚-1-酮衍生物在内的新抗抑郁疗法开辟了途径(A. Dhir & S. K. Kulkarni, 2011)。

安全和危害

未来方向

属性

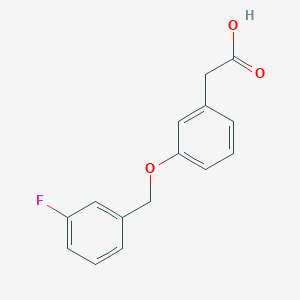

IUPAC Name |

7-methoxy-4-methyl-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-3-6-10(13-2)11-8(7)4-5-9(11)12/h3,6H,4-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPSMYFPKZFKOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)C2=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543336 |

Source

|

| Record name | 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

CAS RN |

67901-83-1 |

Source

|

| Record name | 1H-Inden-1-one, 2,3-dihydro-7-methoxy-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67901-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)

![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)